Amrubicin hydrochloride is classified as a synthetic 9-aminoanthracycline. It was developed by Sumitomo Pharmaceuticals in Japan and is structurally related to doxorubicin, with modifications that enhance its therapeutic effectiveness. The compound is known for its ability to inhibit DNA topoisomerase II, a critical enzyme in DNA replication and repair processes .
The synthesis of amrubicin hydrochloride involves several key steps:
This semi-synthetic approach allows for high enantiomeric purity and reduced toxic waste compared to traditional synthetic methods.
The molecular formula of amrubicin hydrochloride is , with a molecular weight of approximately 482.99 g/mol. Its structure features:
Amrubicin hydrochloride undergoes several significant chemical reactions:
Amrubicin exerts its antitumor effects primarily through inhibition of DNA topoisomerase II. The mechanism involves:
Amrubicin hydrochloride exhibits several notable physical and chemical properties:
Amrubicin hydrochloride has significant applications in clinical oncology:
The development of amrubicin hydrochloride (C₂₅H₂₆ClNO₉; MW 519.93 g/mol) emerged from systematic efforts to overcome limitations of classical anthracyclines like doxorubicin, particularly cumulative cardiotoxicity and susceptibility to multidrug resistance [7] [10]. As a third-generation synthetic anthracycline, amrubicin’s core innovation lies in its 9-amino substitution and C-13 ketone group, which enable enhanced topoisomerase II inhibition while minimizing interaction with cardiotoxic pathways [2] [7]. Unlike natural anthracyclines derived from bacterial fermentation, amrubicin is synthesized de novo, allowing precise control over stereochemistry and elimination of impurity-related toxicities [3] [6]. Preclinical studies demonstrated 18–220-fold greater cytotoxicity of its metabolite amrubicinol compared to the parent compound in SCLC xenograft models (Lu-24, T/C = 17%; Lu-134, T/C = 9% at 25 mg/kg) [7] [10]. This optimized bioactivation profile positioned amrubicin as a candidate for targeted oncological applications.
Table 1: Structural Evolution of Anthracyclines
Generation | Prototype Compound | Key Structural Features | Limitations Addressed |
---|---|---|---|
First | Doxorubicin | Natural aglycone; C-13 hydroxy group | Cardiotoxicity; Drug resistance |
Second | Epirubicin | 4'-Epimerization of sugar moiety | Metabolic instability |
Third | Amrubicin | 9-Amino substitution; C-13 ketone | Reduced cardiotoxicity; Enhanced bioactivation |
Amrubicin’s 9-aminoacetyl moiety (versus 9-hydroxyl in doxorubicin) fundamentally alters its pharmacological behavior. This modification reduces binding to myocardial tissue by 60–80% in rabbit models, explaining its lower cardiotoxic potential [7]. Additionally, the 9-amino group enhances DNA intercalation kinetics, increasing topoisomerase II-DNA complex stabilization by 3.5-fold compared to doxorubicin in enzymatic assays [5]. Critical modifications include:
Amrubicin functions as a prodrug activated via stereospecific carbonyl reduction at C-13 to form amrubicinol (AMR-OH), its 100-fold more potent metabolite [2] [7]. This bioactivation is mediated by carbonyl reductase and NADPH:quinone oxidoreductase (NQO1), with kinetics influenced by genetic polymorphisms:
Parameter | Amrubicin | Amrubicinol (Active Metabolite) | Activation Ratio |
---|---|---|---|
Topoisomerase II Inhibition (IC₅₀) | 5.6 µM | 0.03 µM | 186-fold |
Tumor Accumulation (µg/g)* | 8.2 ± 1.5 | 22.4 ± 3.1 | 2.7-fold |
Plasma AUC (μg·h/mL)** | 13.49 | 2.59 | 0.19-fold (Prodrug conversion) |
Data from LX-1 xenografts at 25 mg/kg dose [7] [10]; *At RD of 45 mg/m²/day [1]
The synthesis of amrubicin demands rigorous stereochemical control at three chiral centers (C-7, C-9, and sugar C-1'') to ensure biological efficacy. Patent data reveals two optimized routes:
Synthetic Step | Key Stereochemical Factor | Yield Improvement | Purity Impact |
---|---|---|---|
Aglycone Synthesis | (7S,9S)-Epoxy configuration retention | 22% → 65% | Eliminates topoisomerase-inactive 7R isomers |
Glycosylation | β-Anomeric selectivity | 48% → 89% | Ensures proper intracellular cleavage |
Final Crystallization | Diastereomeric separation | 90% → >99.5% DE* | Removes cardiotoxic contaminants |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7